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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,5-
dimethoxyphenethylamine (2C-B), a synthetic phenethylamine with psychedelic properties.

The document details its chemical and physical properties, including its CAS number and

molecular weight, and presents detailed protocols for its synthesis and analysis. Furthermore, it

delves into the pharmacological profile of 2C-B, focusing on its interaction with serotonin

receptors, and provides methodologies for key in vitro and in vivo assays. This guide is

intended to serve as a valuable resource for researchers and professionals engaged in the

study of psychoactive compounds and the development of novel therapeutics.

Chemical and Physical Properties
4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic

psychedelic drug belonging to the 2C family of phenethylamines. It is a structural analog of

mescaline.

Table 1: Physicochemical Properties of 4-Bromo-2,5-dimethoxyphenethylamine
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Property Value Citation

Chemical Name
4-Bromo-2,5-

dimethoxyphenethylamine
[1]

Synonyms 2C-B, Nexus, BDMPEA [1]

Molecular Formula C₁₀H₁₄BrNO₂ [1]

Molecular Weight 260.13 g/mol [1]

CAS Number (Freebase) 66142-81-2 [1]

Molecular Formula (HCl salt) C₁₀H₁₅BrClNO₂

Molecular Weight (HCl salt) 296.59 g/mol

CAS Number (HCl salt) 56281-37-9

Appearance White or off-white powder

Melting Point (HCl salt) 237-239 °C

Synthesis
The synthesis of 4-Bromo-2,5-dimethoxyphenethylamine typically starts from 2,5-

dimethoxybenzaldehyde. The following is a representative synthetic route.[2][3][4][5]

Experimental Protocol: Synthesis of 4-Bromo-2,5-
dimethoxyphenethylamine
Step 1: Synthesis of 2,5-dimethoxynitrostyrene

In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde in nitromethane.

Add a catalyst, such as ammonium acetate or ethylenediammonium acetate.[2][5]

Reflux the mixture for several hours.[5]

Cool the reaction mixture to induce crystallization of the 2,5-dimethoxynitrostyrene product.

Filter the crystals and wash with a suitable solvent like cold isopropyl alcohol.[5]
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Dry the product under vacuum.

Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)

In a dry, inert atmosphere, prepare a suspension of a reducing agent, such as lithium

aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

Slowly add a solution of 2,5-dimethoxynitrostyrene in THF to the LAH suspension,

maintaining a controlled temperature.

After the addition is complete, reflux the mixture to ensure complete reduction.

Carefully quench the reaction with water and a sodium hydroxide solution.

Filter the resulting mixture and extract the aqueous layer with a non-polar solvent (e.g.,

toluene).

Dry the organic extracts over an anhydrous salt (e.g., MgSO₄) and remove the solvent under

reduced pressure to yield 2,5-dimethoxyphenethylamine freebase.[2]

Step 3: Bromination of 2,5-dimethoxyphenethylamine to 4-Bromo-2,5-
dimethoxyphenethylamine (2C-B)

Dissolve the 2,5-dimethoxyphenethylamine freebase in glacial acetic acid.[5]

In a separate vessel, prepare a solution of elemental bromine in glacial acetic acid.

Slowly add the bromine solution to the phenethylamine solution with stirring, maintaining a

low temperature.

After the addition, allow the reaction to proceed at room temperature.

The product, 4-Bromo-2,5-dimethoxyphenethylamine hydrobromide, will precipitate out of

the solution.

Filter the precipitate, wash with cold acetic acid and then ether, and dry under vacuum.[2]
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To obtain the hydrochloride salt, the freebase can be generated by treatment with a base

and then precipitated with hydrochloric acid.[2]
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Caption: Synthetic pathway for 4-Bromo-2,5-dimethoxyphenethylamine.

Pharmacology
The primary pharmacological action of 2C-B is mediated through its interaction with serotonin

(5-HT) receptors, particularly the 5-HT₂ₐ and 5-HT₂C subtypes.

Receptor Binding Profile
2C-B exhibits high affinity for several serotonin receptors. Its psychedelic effects are primarily

attributed to its partial agonist activity at the 5-HT₂ₐ receptor.

Table 2: Receptor Binding Affinities (Ki, nM) of 4-Bromo-2,5-dimethoxyphenethylamine
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Receptor Ki (nM) Assay Type Reference

5-HT₂ₐ 1.2 (EC₅₀) Calcium flux

5-HT₂C 0.63 (EC₅₀) Calcium flux

5-HT₂B 13 (EC₅₀) Calcium flux

Signaling Pathway
Activation of the 5-HT₂ₐ receptor by 2C-B initiates a G-protein-coupled signaling cascade. The

receptor is coupled to Gq/G₁₁, which activates phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased

intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various

downstream targets, leading to the cellular and physiological effects of the compound.
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Caption: 5-HT₂ₐ receptor signaling pathway activated by 2C-B.
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Experimental Protocols
In Vitro 5-HT₂ₐ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 2C-

B for the 5-HT₂ₐ receptor using [³H]ketanserin.[6][7][8]

Materials:

Cell membranes expressing the human 5-HT₂ₐ receptor (e.g., from HEK293 cells).

[³H]ketanserin (radioligand).

Unlabeled ketanserin (for non-specific binding).

Test compound (4-Bromo-2,5-dimethoxyphenethylamine).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

96-well filter plates (e.g., GF/B).

Scintillation cocktail.

Microplate scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet

the membranes. Resuspend the pellet in fresh buffer and determine the protein

concentration.[6]

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: 50 µL membrane suspension, 50 µL [³H]ketanserin (final concentration ~1

nM), and 50 µL binding buffer.
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Non-specific Binding (NSB): 50 µL membrane suspension, 50 µL [³H]ketanserin, and 50

µL unlabeled ketanserin (final concentration ~10 µM).

Displacement: 50 µL membrane suspension, 50 µL [³H]ketanserin, and 50 µL of varying

concentrations of 2C-B.

Incubation: Incubate the plate at room temperature for 60 minutes.[6]

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum

manifold to separate bound from unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer.[7]

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity in a

microplate scintillation counter.

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of

specific binding against the log concentration of 2C-B to determine the IC₅₀. Calculate the Ki

value using the Cheng-Prusoff equation.
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Caption: Workflow for a 5-HT₂ₐ receptor binding assay.

In Vitro Calcium Flux Assay
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This assay measures the functional activity of 2C-B at the 5-HT₂ₐ receptor by detecting

changes in intracellular calcium concentration.[9][10][11][12][13]

Materials:

Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Test compound (4-Bromo-2,5-dimethoxyphenethylamine).

Agonist control (e.g., serotonin).

Fluorescence microplate reader with kinetic reading capability.

Procedure:

Cell Plating: Seed cells into 96-well plates and grow to confluence.

Dye Loading: Wash cells with assay buffer and then incubate with the calcium-sensitive dye

for 30-60 minutes at 37°C.[9]

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of

2C-B to the wells.

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure

baseline fluorescence, then inject the agonist (serotonin) and immediately begin kinetic

reading of fluorescence intensity over time.

Data Analysis: The increase in fluorescence intensity corresponds to an increase in

intracellular calcium. Plot the change in fluorescence against the log concentration of 2C-B

to determine the EC₅₀.

In Vivo Head-Twitch Response (HTR) Assay
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The head-twitch response in rodents is a behavioral proxy for hallucinogenic activity in humans

and is mediated by 5-HT₂ₐ receptor activation.[14][15][16][17][18]

Materials:

Male C57BL/6J mice.

Test compound (4-Bromo-2,5-dimethoxyphenethylamine).

Vehicle control (e.g., saline).

Observation chambers.

Video recording equipment or a magnetometer-based detection system.

Procedure:

Acclimation: Acclimate mice to the observation chambers.

Drug Administration: Administer 2C-B or vehicle via a suitable route (e.g., intraperitoneal

injection).

Observation: Place the mice back into the observation chambers and record their behavior

for a set period (e.g., 30-60 minutes).

Scoring: Manually or automatically count the number of head twitches. A head twitch is a

rapid, side-to-side rotational movement of the head.

Data Analysis: Compare the number of head twitches in the 2C-B-treated group to the

vehicle control group.

Analytical Methods
Various analytical techniques can be used for the identification and quantification of 2C-B in

different matrices.

Table 3: Analytical Methods for 4-Bromo-2,5-dimethoxyphenethylamine
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Technique Sample Matrix Key Findings Citation

GC-MS
Urine, Seized

materials

Identification and

quantification of 2C-B

and its metabolites.

Derivatization is often

required.

LC-MS/MS
Urine, Oral fluid,

Seized materials

Highly sensitive and

specific method for

identification and

quantification.

[14]

NMR Pure compound
Structural elucidation

and confirmation.
[3]

UV-Vis Pure compound

Determination of

maximum

absorbance.

Metabolism
The in vitro metabolism of 2C-B can be investigated using liver microsomes. The primary

metabolic pathways involve deamination and demethylation.[1][19][20][21][22]

Experimental Protocol: In Vitro Metabolism using Liver
Microsomes
Materials:

Liver microsomes (human or other species).

NADPH regenerating system (cofactor).

Phosphate buffer (e.g., 0.1 M, pH 7.4).

Test compound (4-Bromo-2,5-dimethoxyphenethylamine).

Acetonitrile (for reaction termination).
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LC-MS/MS system for analysis.

Procedure:

Incubation Mixture: Prepare an incubation mixture containing liver microsomes, phosphate

buffer, and the NADPH regenerating system. Pre-incubate at 37°C.

Reaction Initiation: Add 2C-B to the incubation mixture to start the reaction.

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the

reaction mixture and add to cold acetonitrile to stop the reaction.

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant

for analysis.

LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound and

identify any metabolites formed.

Data Analysis: Plot the percentage of remaining 2C-B against time to determine the

metabolic stability (half-life, intrinsic clearance).

Conclusion
This technical guide provides essential information and detailed methodologies for the study of

4-Bromo-2,5-dimethoxyphenethylamine. The provided protocols for synthesis,

pharmacological assays, and analytical methods offer a solid foundation for researchers and

drug development professionals. A thorough understanding of the chemical, pharmacological,

and metabolic properties of 2C-B is crucial for advancing research in the field of psychoactive

compounds and for the potential development of novel therapeutic agents targeting the

serotonergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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